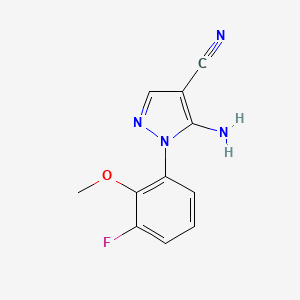

5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated the effectiveness of pyrazole derivatives, including those related to 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile, in antimicrobial applications. For instance, a study by Puthran et al. (2019) synthesized novel Schiff bases using a similar compound and found that some derivatives exhibited excellent antimicrobial activity, suggesting potential uses in combating microbial infections (Puthran et al., 2019).

Synthesis of Novel Derivatives

The compound has been used in the synthesis of various novel chemical derivatives. Ali et al. (2016) explored the aldol condensation of a similar pyrazole-4-carbonitrile compound with benzaldehyde, leading to new pyrazoles, pyrimidines, and azolopyrimidine derivatives, which may have significant applications in chemical research and industry (Ali et al., 2016).

Green Synthetic Methods

In 2022, a study focused on developing a sustainable microwave-assisted scheme for synthesizing Schiff base compounds of pyrazole nuclei, showcasing an environmentally friendly method of producing compounds with pharmacological activities, including antimicrobial and anticancer properties (Karati et al., 2022).

One-Pot Synthesis Methods

A one-pot, multicomponent protocol for synthesizing derivatives of 5-amino-1H-pyrazole-4-carbonitrile using recyclable catalysts was developed by Poonam and Singh (2019), demonstrating an efficient and potentially scalable method for producing these compounds (Poonam & Singh, 2019).

Antitumor and Antimicrobial Activities

El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives from a similar compound and screened them for antibacterial and antifungal activities. Some derivatives also showed promising antitumor activity, indicating potential in medicinal chemistry (El-Borai et al., 2012).

Electronic and Spectral Properties

A study in 2022 investigated the electronic properties of a fluoropyrazolecarbonitrile derivative, indicating its potential in applications like antiarthritic treatments and enhancing Raman activity when adsorbed with fullerene (2022).

Corrosion Inhibition

Research by Yadav et al. (2016) demonstrated the use of pyranopyrazole derivatives, structurally similar to the compound , as corrosion inhibitors for mild steel in acidic solutions, highlighting its potential in industrial applications (Yadav et al., 2016).

Crop Protection Applications

A study by Plem et al. (2015) synthesized a series of pyrazoles, including 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, for potential use in crop protection, indicating its utility in agricultural chemistry (Plem et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves predicting or suggesting further studies that could be done on the compound, such as potential applications or reactions.

Please note that the availability of this information depends on the extent of research done on the compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or textbook for more detailed and specific information.

Propiedades

IUPAC Name |

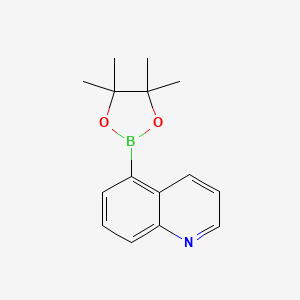

5-amino-1-(3-fluoro-2-methoxyphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4O/c1-17-10-8(12)3-2-4-9(10)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUWMGXBKYHEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1400505.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

amine](/img/structure/B1400515.png)